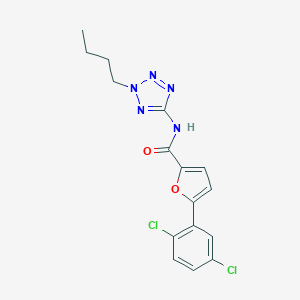![molecular formula C24H33N3O5S B283319 N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B283319.png)
N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide acts by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of the ubiquitin-proteasome system. This leads to the accumulation of protein substrates and ultimately results in cell death. N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide has been shown to be selective for NAE and does not affect the activity of other enzymes involved in the ubiquitin-proteasome system.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the NEDD8-activating enzyme (NAE). This leads to the accumulation of protein substrates and ultimately results in cell death. N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide is its selectivity for NAE, which makes it a useful tool for studying the ubiquitin-proteasome system. However, one limitation of N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
For research include investigating its efficacy in combination with other cancer treatments, identifying biomarkers for patient selection, and exploring its potential use in other disease areas. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide and its effects on the ubiquitin-proteasome system.
Synthesemethoden
N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide is synthesized through a multi-step process involving the reaction of various starting materials. The synthesis method involves the use of several reagents, including cyclohexylamine, 2-methoxy-4-nitrophenol, and 2-[(4-sulfamoylphenyl)ethyl]amine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-[2-methoxy-4-({[2-(4-sulfamoylphenyl)ethyl]amino}methyl)phenoxy]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of the ubiquitin-proteasome system. This leads to the accumulation of protein substrates and ultimately results in cell death.
Eigenschaften
Molekularformel |
C24H33N3O5S |
|---|---|
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
N-cyclohexyl-2-[2-methoxy-4-[[2-(4-sulfamoylphenyl)ethylamino]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C24H33N3O5S/c1-31-23-15-19(16-26-14-13-18-7-10-21(11-8-18)33(25,29)30)9-12-22(23)32-17-24(28)27-20-5-3-2-4-6-20/h7-12,15,20,26H,2-6,13-14,16-17H2,1H3,(H,27,28)(H2,25,29,30) |
InChI-Schlüssel |
MCMTYZQADDDZAF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)NC3CCCCC3 |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine](/img/structure/B283237.png)
![2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283239.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283240.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B283242.png)

![N-[4-(1,3-benzothiazol-2-yl)benzyl]acetamide](/img/structure/B283246.png)
![4-{[2-(Benzyloxy)-5-chlorobenzyl]amino}benzenesulfonamide](/img/structure/B283250.png)
![4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283251.png)
![N-{2-[(2-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283252.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283253.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide](/img/structure/B283254.png)
![4-amino-N-[2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283256.png)
![N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B283257.png)